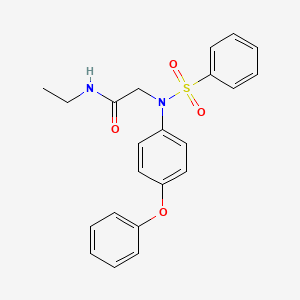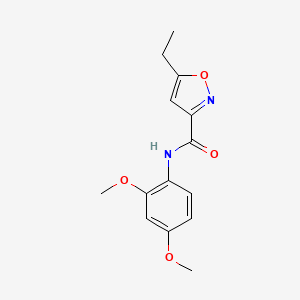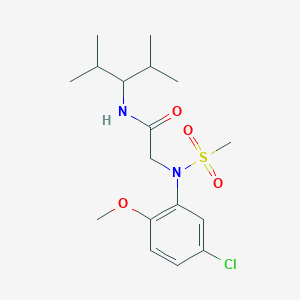
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Aplicaciones Científicas De Investigación
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery. It has been found to be an effective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of CK2 in vitro and in vivo, making it a promising lead compound for the development of CK2 inhibitors as potential anticancer agents.
Mecanismo De Acción
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have also shown that N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits tumor growth in mouse models of breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of more efficient synthesis methods for N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its derivatives could facilitate their use in drug discovery and other research applications.
Conclusion
In conclusion, N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has potential applications in drug discovery. Its ability to inhibit CK2 and its demonstrated anticancer activity make it a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully understand the biochemical and physiological effects of N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and to develop more potent and selective CK2 inhibitors based on its structure.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-23-22(25)17-24(29(26,27)21-11-7-4-8-12-21)18-13-15-20(16-14-18)28-19-9-5-3-6-10-19/h3-16H,2,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQONSIQOYDPOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4671655.png)

![5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4671672.png)

![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)
![methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4671705.png)
![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
![2-amino-N-(4-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671743.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4671750.png)
![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)